molecular formula C13H7F4NO2 B1388583 3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid CAS No. 1214347-61-1

3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid

Cat. No.: B1388583
CAS No.: 1214347-61-1
M. Wt: 285.19 g/mol
InChI Key: KFQOJMZJJHRNIK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid is a synthetic picolinic acid derivative intended for research and development purposes. This compound is part of a class of 6-aryl-2-picolinic acids that have garnered significant interest in the discovery of novel synthetic auxin herbicides . These herbicides are characterized by their complex mode of action, which involves binding to auxin-signaling F-box (AFB) proteins, such as AFB5, leading to unregulated growth and eventual plant death . This mechanism is associated with a lower incidence of weed resistance compared to other herbicide classes, making the structural scaffold highly valuable for developing new agrochemicals . Researchers utilize this compound as a key intermediate in designing and synthesizing new herbicidal molecules. Structural modifications, particularly on the phenyl and pyridine rings, are known to profoundly influence binding affinity to target proteins and subsequent biological activity . The presence of the trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance properties like metabolic stability, lipophilicity, and overall bioactivity . The specific substitution pattern of 3-(2-fluorophenyl) is investigated to optimize these interactions and discover compounds with potent herbicidal efficacy and improved crop safety profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-4-2-1-3-7(9)8-5-6-10(13(15,16)17)18-11(8)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQOJMZJJHRNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172006
Record name 3-(2-Fluorophenyl)-6-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214347-61-1
Record name 3-(2-Fluorophenyl)-6-(trifluoromethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214347-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)-6-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorine/Fluorine Exchange via Trichloromethylpyridine Derivatives

Overview:
This method involves chlorination of methylpyridine derivatives followed by vapor-phase fluorination to introduce the trifluoromethyl group at specific positions on the pyridine ring.

Process Details:

  • Starting from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, chlorination under liquid-phase conditions yields 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
  • Vapor-phase fluorination of 2,3,5-DCTC in a fluidized-bed reactor with a catalyst produces 2,3,5-trifluoromethylpyridine (2,3,5-TFMP).
  • Variations of this process allow for the synthesis of other trifluoromethylated pyridines, such as 2,3,5-DCTF, with yields depending on reaction conditions (Table 1, Figures 2 and 3).

Reaction Conditions & Yields:

Substrate Temperature (°C) Major Products Yield (Peak Area %)
3-Picoline 335 TF, CTF, DCTF 86.4% (TF)
380 380 CTF, DCTF 64.1% (CTF), 19.1% (DCTF)

Advantages:

  • High regioselectivity for trifluoromethylation at desired positions.
  • Suitable for large-scale production of intermediates like 2,3,5-trifluoromethylpyridine.

Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Overview:
This approach synthesizes the pyridine core via cyclocondensation reactions involving trifluoromethylated precursors.

Key Reactions:

  • Cyclocondensation of ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride with suitable amines or aldehydes.
  • Use of ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as building blocks.

Research Findings:

  • These methods allow for the synthesis of various trifluoromethyl-substituted pyridines with high yields (up to 80%) and regioselectivity.
  • The cyclocondensation often proceeds under mild conditions, with purification via recrystallization or chromatography.

Application:

  • Used to generate intermediates such as 2,3,5-trifluoromethylpyridine derivatives for further functionalization.

Direct Introduction of Trifluoromethyl Groups Using Active Species

Overview:
This method employs trifluoromethyl reagents such as trifluoromethyl copper or Ruppert–Prakash reagent (TMS-CF₃) to directly substitute halogenated pyridines.

Process Details:

  • Halogenated pyridines (e.g., bromo- or iodo-pyridines) undergo nucleophilic substitution with trifluoromethylating agents.
  • Reactions typically occur at elevated temperatures with catalysts like copper or copper complexes.

Research Data:

  • Efficient for synthesizing trifluoromethylated pyridines with yields often exceeding 70%.
  • Suitable for producing derivatives like 2,3,5-trifluoromethylpyridine and other positional isomers.

Cyclocondensation with Trifluoromethyl-Containing Precursors

Research Findings:

  • Synthesis of pyridine derivatives via cyclocondensation of trifluoromethylated ketoesters with suitable amines or hydrazines.
  • For example, the synthesis of 3,3,3-trifluoro-1-(2-fluorophenyl)-2-hydroxypropan-1-one involves reaction of trifluoroacetic anhydride with fluoromandelic acid, followed by cyclization reactions.

Application in Compound Synthesis:

  • The intermediates generated are then subjected to further functionalization, such as nitration, reduction, or amidation, to produce the target compound.

Functionalization and Final Assembly

Final Steps:

  • The trifluoromethylated pyridine core is functionalized with amino groups, carboxylic acids, or other substituents via nucleophilic substitution, amidation, or cyclization reactions.
  • For example, the synthesis of 3-(2-fluorophenyl)-6-(trifluoromethyl)picolinic acid involves oxidation, amidation, and coupling reactions starting from trifluoromethylated pyridine intermediates.

Data Summary Table of Key Preparation Methods

Method Starting Materials Key Reactions Advantages Typical Yield References
Chlorine/Fluorine Exchange 2-Chloro-5-methylpyridine Chlorination + Vapor-phase fluorination High regioselectivity, scalable Up to 86% for trifluoromethylpyridine
Cyclocondensation Trifluoroacetate derivatives Cyclocondensation with amines Mild conditions, versatile 70–80% ,
Direct Nucleophilic Substitution Halogenated pyridines + TMS-CF₃ Nucleophilic substitution High efficiency, regioselective >70% ,
Multi-step Synthesis from Precursors Trifluoromethyl ketoesters Cyclization + functionalization Precise control over substitution Variable ,

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives.

Scientific Research Applications

Herbicidal Applications

The compound is part of a broader class of picolinic acid derivatives that are being explored for their herbicidal properties. Research indicates that picolinic acid derivatives can function as synthetic auxin herbicides, which mimic natural plant hormones to regulate growth and development.

  • Mechanism of Action : Picolinic acid compounds, including 3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid, interact with auxin-signaling pathways in plants. They bind to auxin receptors such as the AFB5 protein, which is crucial for plant growth regulation . This binding can disrupt normal growth processes in target weeds, leading to effective herbicidal action.
  • Efficacy Studies : In studies comparing various derivatives, compounds similar to this compound have shown significant inhibitory effects on the growth of Arabidopsis thaliana, a model organism for plant biology. For instance, novel compounds designed from the picolinic acid framework demonstrated IC50 values significantly lower than traditional herbicides like picloram .
  • Field Trials : Field trials have indicated that certain derivatives exhibit better post-emergence activity than established herbicides at specific dosages. These findings suggest that modifications in the chemical structure can enhance the efficacy and selectivity of these compounds against various weed species while minimizing harm to crops like corn and wheat .

Pharmaceutical Applications

The trifluoromethyl group present in this compound is known for enhancing biological activity and pharmacokinetic properties in drug development.

  • Drug Design : The incorporation of trifluoromethyl groups into drug candidates has been shown to improve potency and selectivity against various biological targets. For example, studies have highlighted that trifluoromethyl-substituted compounds often exhibit enhanced interactions with enzymes and receptors due to their unique electronic properties .
  • Therapeutic Potential : Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of certain derivatives to inhibit enzymes like BACE1 (Beta-site APP Cleaving Enzyme 1) positions them as promising candidates for further development .

Comparative Analysis of Related Compounds

To illustrate the potential applications of this compound, the following table compares it with other related picolinic acid derivatives:

Compound NameStructure ExampleApplication AreaNotable Findings
This compoundStructureHerbicide, Drug DevelopmentEffective against Arabidopsis thaliana; potential BACE1 inhibitor
6-(4-Trifluoromethyl)phenylpicolinic acidStructureHerbicideExhibits strong herbicidal activity
4-Amino-3,5-dichloro-6-pyrazolyl-2-picolinic acid-HerbicideBetter post-emergence activity than clopyralid

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The presence of the fluorophenyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and interaction with nucleic acids.

Comparison with Similar Compounds

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

  • Structure : Replaces the 2-fluorophenyl group with a pyridin-3-yl moiety.
  • Properties : Similar molecular weight (268.20 g/mol) but reduced steric hindrance due to the planar pyridine ring. Exhibits lower herbicidal activity in screening assays compared to the 2-fluorophenyl analog, likely due to weaker hydrophobic interactions with target enzymes .

6-Chloro-3-(trifluoromethyl)picolinic acid

  • Structure : Substitutes chlorine for fluorine on the phenyl ring.
  • Properties : Higher molecular weight (225.55 g/mol) and density (1.603 g/cm³) due to chlorine’s larger atomic radius. Chlorine’s weaker electron-withdrawing effect results in a higher pKa (~3.5), reducing solubility in aqueous media. Demonstrates comparable herbicidal efficacy but increased environmental persistence .

Substituent Variations on the Phenyl Ring

6-(4-Fluorophenyl)picolinic acid

  • Structure : Fluorine at the 4-position instead of 2-position on the phenyl ring.
  • Properties : Lower lipophilicity (logP ~1.8 vs. ~2.2 for the 2-fluoro analog) due to reduced steric shielding. In vitro studies show 40% lower inhibition of acetolactate synthase (ALS), a key herbicide target, attributed to suboptimal binding orientation .

6-(3-Ethoxyphenyl)picolinic acid

  • Structure : Ethoxy group at the 3-position of the phenyl ring.
  • Properties : Increased molecular weight (259.33 g/mol) and hydrogen-bond acceptor count (4 vs. 3). The ethoxy group enhances solubility but reduces metabolic stability, as evidenced by rapid hepatic clearance in rodent models .

Functional Group Modifications

3-Methoxy-6-(trifluoromethyl)picolinic acid

  • Structure : Methoxy (-OCH₃) replaces the 2-fluorophenyl group.
  • Properties : Lower molecular weight (221.13 g/mol) and higher pKa (~4.5) due to methoxy’s electron-donating nature. Demonstrates 60% weaker herbicidal activity, highlighting the critical role of the fluorophenyl group in target engagement .

6-Amino-3-(2,6-difluorophenyl)picolinic acid

  • Structure: Amino (-NH₂) group at the 6-position and difluorophenyl at the 3-position.
  • Properties: Amino group introduces hydrogen-bond donor capacity (pKa ~3.2), improving solubility but increasing susceptibility to oxidative metabolism. In field trials, this compound showed 30% faster degradation than the trifluoromethyl analog .

Key Research Findings

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa logP Solubility (mg/mL)
3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid 283.21 3.17 2.2 0.45
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid 268.20 3.35 1.9 0.78
6-Chloro-3-(trifluoromethyl)picolinic acid 225.55 3.50 2.5 0.12
6-Amino-3-(2,6-difluorophenyl)picolinic acid 250.20 3.17 1.6 1.20

Notes:

  • The trifluoromethyl group significantly increases logP, enhancing membrane permeability.
  • Amino-substituted analogs exhibit higher solubility but lower field stability .

Biological Activity

3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid is a fluorinated derivative of picolinic acid, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a fluorophenyl and a trifluoromethyl group, which are known to influence pharmacological properties such as potency, selectivity, and metabolic stability.

  • Molecular Formula : C12H8F4N1O2
  • Molecular Weight : 284.19 g/mol
  • Structure : Contains a picolinic acid core substituted with a 2-fluorophenyl group and a trifluoromethyl group.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Studies suggest that the compound may act as an inhibitor for specific enzyme pathways involved in neurotransmitter uptake and signaling.

Pharmacological Studies

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced activity against several biological targets. For instance, studies have shown that the introduction of trifluoromethyl groups in phenolic compounds can significantly increase their potency in inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs . This suggests that this compound may also possess similar enhancements in its pharmacological profile.

Binding Studies

Binding studies using bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) have demonstrated that fluorinated picolinic acids can bind effectively through intercalation mechanisms. For example, complexes formed with similar trifluoromethyl-pyridine carboxylic acids showed binding constants ranging from 10510^5 to 10610^6 L/mol, indicating strong interactions with these biomolecules . Such interactions are critical for understanding the compound's potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

Compound NameMolecular FormulaBinding Affinity (L/mol)Biological Target
This compoundC12H8F4N1O2TBDTBD
5-Trifluoromethyl-2-pyridinecarboxylic acidC7H4F3NO210510^5 - 10610^6BSA, CT-DNA
4-Trifluoromethyl-N-phenylpyrimidinoneC11H8F3N3OTBDAC1 enzyme

Case Studies

A notable study investigated the effects of fluorinated compounds on enzyme inhibition. The results indicated that the presence of fluorine atoms significantly altered the binding dynamics and enhanced inhibitory effects on specific targets like Ca²+/calmodulin-stimulated adenylate cyclase (AC1) . This suggests that similar mechanisms could be at play for this compound, warranting further investigation into its pharmacodynamics.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis can be optimized via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or nucleophilic substitution for fluorophenyl incorporation. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield. Purification via preparative HPLC or gradient recrystallization (using ethanol/water mixtures) enhances purity (>98%). Monitor intermediates by TLC and characterize final products using 19F^{19}\text{F} NMR and LC-MS .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 19F^{19}\text{F} NMR : Resolves fluorine environments (δ -110 to -120 ppm for trifluoromethyl groups).
  • HPLC-UV/HRMS : Confirms purity (>99%) and molecular ion ([M+H]⁺ at m/z 286.05).
  • X-ray crystallography : Solvent diffusion (e.g., dichloromethane/hexane) yields crystals for structural elucidation.
  • FTIR : Validates carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) .

Q. What are the documented biological targets of structurally similar fluorinated picolinic acid derivatives?

  • Methodological Answer : Literature reviews (PubMed, SciFinder) reveal analogues targeting enzymes like COX-2 or kinases. Perform in silico docking (AutoDock Vina) with protein databases (PDB IDs: 1CX2, 3LN1) to predict binding. Validate via enzymatic assays (IC₅₀ determination) using fluorogenic substrates .

Q. What crystallization techniques improve purity for structural studies?

  • Methodological Answer : Slow evaporation (acetonitrile/water) or anti-solvent vapor diffusion (ether into DCM solution) produces single crystals. Optimize crystal packing by varying temperature (4°C vs. RT) and solvent ratios. Validate purity via PXRD and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence chelating properties compared to non-fluorinated analogs?

  • Methodological Answer : Conduct metal titration studies (e.g., with Cu²⁺ or Fe³⁺) using isothermal titration calorimetry (ITC) or fluorescence quenching. Compare stability constants (log K) of fluorinated vs. non-fluorinated derivatives. Computational modeling (DFT) predicts electron-withdrawing effects of fluorine on metal coordination .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement design of experiments (DoE) to optimize parameters (e.g., pH, stoichiometry). Use in-situ FTIR or Raman spectroscopy to monitor reaction progress. Statistical analysis (ANOVA) identifies critical factors (e.g., catalyst purity, moisture content) causing variability .

Q. How do solvent polarity and pH affect aqueous stability?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) in buffers (pH 2–9). Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS. Pseudo-first-order kinetics model degradation rates. Polar aprotic solvents (e.g., DMSO) enhance stability at neutral pH .

Q. What computational methods predict environmental fate?

  • Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Molecular dynamics (GROMACS) simulate interactions with soil organic matter. Validate predictions via OECD 301F ready biodegradability tests .

Q. How does the trifluoromethyl group affect metabolic stability?

  • Methodological Answer : Compare in vitro hepatic microsomal half-lives (human vs. rat) using LC-MS/MS. Incubate compounds with NADPH-fortified microsomes; quantify parent compound depletion. Fluorination typically reduces CYP450-mediated oxidation, enhancing metabolic stability .

Q. How to resolve contradictions in catalytic activity of metal complexes?

  • Methodological Answer :
    Replicate studies under standardized conditions (ligand:metal ratio = 2:1, inert atmosphere). Validate redox activity via cyclic voltammetry and EPR. Use X-ray absorption spectroscopy (XAS) to confirm coordination geometry discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid
Reactant of Route 2
3-(2-Fluorophenyl)-6-(trifluoromethyl)picolinic acid

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